Dimethylethylfurfurylammonium iodide

Description

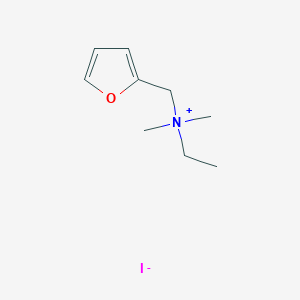

Dimethylethylfurfurylammonium iodide (CAS 1197-60-0), also referred to as Trimethyl(5-methylfurfuryl)ammonium Iodide or N,N,N,5-Tetramethyl-2-furanmethanaminium Iodide, is a quaternary ammonium salt with the molecular formula C₉H₁₆INO and a molecular weight of 281.14 g/mol . It is characterized by a furfuryl group (a furan derivative with a methyl substituent), an ethyl group, and two methyl groups attached to a central nitrogen atom, forming a positively charged ammonium ion paired with an iodide counterion.

Properties

CAS No. |

37642-90-3 |

|---|---|

Molecular Formula |

C9H16INO |

Molecular Weight |

281.13 g/mol |

IUPAC Name |

ethyl-(furan-2-ylmethyl)-dimethylazanium;iodide |

InChI |

InChI=1S/C9H16NO.HI/c1-4-10(2,3)8-9-6-5-7-11-9;/h5-7H,4,8H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

AJKRMUMVYNIEOR-UHFFFAOYSA-M |

Canonical SMILES |

CC[N+](C)(C)CC1=CC=CO1.[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dimethylethylfurfurylammonium iodide typically involves the reaction of dimethylethylamine with furfuryl iodide. The reaction is carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The reaction proceeds as follows: [ \text{C}_5\text{H}_4\text{OCH}_2\text{I} + \text{C}_2\text{H}_5\text{N(CH}_3)_2 \rightarrow \text{C}_5\text{H}_4\text{OCH}_2\text{N(CH}_3)_2\text{C}_2\text{H}_5\text{I} ]

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction is typically carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The product is then purified through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: Dimethylethylfurfurylammonium iodide undergoes various chemical reactions, including:

Oxidation: The furfuryl group can be oxidized to form furfural or furfuryl alcohol.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The iodide ion can be substituted with other halides or nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products:

Oxidation: Furfural, furfuryl alcohol.

Reduction: Dimethylethylamine.

Substitution: Corresponding substituted ammonium compounds.

Scientific Research Applications

Dimethylethylfurfurylammonium iodide has several applications in scientific research:

Chemistry: Used as a phase transfer catalyst in organic synthesis.

Biology: Investigated for its antimicrobial properties.

Medicine: Potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

Industry: Used in the production of ionic liquids and as a stabilizer in certain polymer formulations.

Mechanism of Action

The mechanism of action of dimethylethylfurfurylammonium iodide involves its interaction with biological membranes. The compound can disrupt membrane integrity, leading to cell lysis. This is particularly useful in its antimicrobial applications. The molecular targets include membrane lipids and proteins, and the pathways involved are related to membrane disruption and ion transport interference.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetramethylammonium Iodide (TMAI)

Molecular Formula : C₄H₁₂IN

Molecular Weight : 199.05 g/mol

CAS Number : 75-58-1

Key Differences:

- Substituents : Four methyl groups attached to nitrogen, lacking the aromatic furfuryl or ethyl groups present in Dimethylethylfurfurylammonium iodide.

- Applications : Widely used as a laboratory reagent, ion conductor in electrochemical studies, and phase-transfer catalyst .

- Safety: Classified as non-hazardous, making it preferable for routine lab use .

Research Findings:

- TMAI exhibits high ionic conductivity in solid-state electrolytes, with studies reporting conductivities up to 10⁻³ S/cm at room temperature . However, its simpler structure limits functional versatility compared to furfuryl-containing analogs.

(Ferrocenylmethyl)trimethylammonium Iodide

Molecular Formula : C₁₄H₂₀FeN·I

Molecular Weight : ~369.07 g/mol

CAS Number : 12086-40-7

Key Differences:

- Substituents: Contains a ferrocenylmethyl group (a redox-active organometallic moiety) instead of a furfuryl group.

- Applications : Utilized in electrochemical studies, catalysis, and materials science due to its reversible redox behavior .

Research Insights:

Diallyldimethylammonium Chloride

Molecular Formula: C₈H₁₅ClN Molecular Weight: 160.66 g/mol CAS Number: Not explicitly provided

Key Differences:

Diethyl(2-hydroxyethyl)methylammonium Iodide Acetate

Molecular Formula: Not fully detailed in evidence, but likely includes hydroxyl and acetate groups .

Key Differences:

- Functional Groups : A hydroxyethyl group enhances hydrophilicity, while the acetate counterion modifies solubility and ionic interactions.

Comparative Data Table

Research Findings and Functional Insights

- Biological Interactions : The furfuryl group in this compound may enhance interactions with aromatic biomolecular targets, a feature absent in simpler aliphatic salts like TMAI .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.